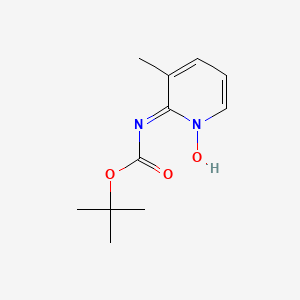
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, resulting in new compounds with varied activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce halogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate may be used as a reagent or intermediate in the synthesis of other compounds. Its unique structure allows for various chemical modifications and applications in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or interactions with biological macromolecules.
Medicine
In medicine, carbamates are known for their pharmacological activities. This compound may be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or as a component in formulations for various applications.
Mécanisme D'action
The mechanism of action of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-(1-hydroxy-2-methylpyridin-2-ylidene)carbamate
- tert-butyl N-(1-hydroxy-4-methylpyridin-2-ylidene)carbamate
- tert-butyl N-(1-hydroxy-3-ethylpyridin-2-ylidene)carbamate
Uniqueness
The uniqueness of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate lies in its specific structural features, such as the position and nature of the substituents on the pyridine ring
Propriétés
Numéro CAS |
199296-32-7 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 |
Nom IUPAC |
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-8-6-5-7-13(15)9(8)12-10(14)16-11(2,3)4/h5-7,15H,1-4H3/b12-9- |
Clé InChI |
YXVRLWQYUBTCSM-XFXZXTDPSA-N |
SMILES |
CC1=CC=CN(C1=NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















